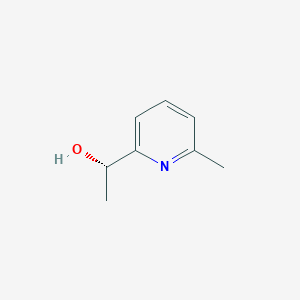

(S)-1-(6-methylpyridin-2-yl)ethanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(1S)-1-(6-methylpyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5,7,10H,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPLROKJXHCPLY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204244-69-9 | |

| Record name | (1S)-1-(6-methylpyridin-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

(S)-1-(6-methylpyridin-2-yl)ethanol chemical properties

Technical Whitepaper: Synthesis, Mechanisms, and Applications of (S)-1-(6-methylpyridin-2-yl)ethanol

Introduction & Strategic Importance

In the landscape of modern drug discovery, the precise spatial orientation of hydrogen bond donors and acceptors is paramount for target selectivity. (S)-1-(6-methylpyridin-2-yl)ethanol is a highly specialized chiral secondary alcohol that serves as a privileged building block in pharmaceutical chemistry. The pyridine nitrogen acts as a robust hydrogen bond acceptor, while the adjacent chiral hydroxyl group dictates the interaction vector within target binding pockets. This specific stereochemistry is critical for synthesizing highly selective kinase inhibitors and advanced neuroimaging tracers, where the (R)-enantiomer or racemic mixtures often result in off-target toxicity or diminished pharmacokinetic efficacy [3].

Physicochemical Architecture

Understanding the baseline properties of this compound is essential for downstream purification and synthetic integration.

Table 1: Quantitative Physicochemical Properties

| Property | Value / Description |

|---|---|

| IUPAC Name | (1S)-1-(6-methylpyridin-2-yl)ethan-1-ol |

| CAS Number | 204244-69-9 [1] |

| Molecular Formula | C8H11NO |

| Molecular Weight | 137.18 g/mol |

| Appearance | Colorless to pale yellow viscous liquid or low-melting solid |

| Chiral Center | C1 (Absolute configuration: S) |

Enantioselective Synthesis Dynamics

The synthesis of (S)-1-(6-methylpyridin-2-yl)ethanol from the prochiral ketone, 2-acetyl-6-methylpyridine, presents a distinct chemoselectivity challenge. Traditional high-pressure hydrogenation using Palladium or Platinum catalysts frequently leads to over-reduction (piperidine formation) or catalyst poisoning due to the strongly coordinating pyridine nitrogen.

To circumvent this, Asymmetric Transfer Hydrogenation (ATH) utilizing the Noyori-type ruthenium complex, RuCl(p-cymene)[(S,S)-TsDPEN], is the industry standard [2].

The Causality of Catalyst and Ligand Choice: The (S,S)-TsDPEN ligand is strictly required to yield the (S)-enantiomer. The reaction proceeds via a metal-ligand bifunctional mechanism. The ruthenium center delivers a hydride to the carbonyl carbon, while the primary amine of the TsDPEN ligand simultaneously delivers a proton to the carbonyl oxygen. This occurs via a highly ordered, six-membered pericyclic transition state. The steric bulk of the p-cymene ligand and the phenyl rings on the DPEN ligand forces the methyl group of the substrate into a specific spatial quadrant, ensuring exclusive re-face hydride attack [2].

The Causality of the Hydrogen Source: An azeotropic mixture of formic acid and triethylamine (HCOOH:NEt₃, 5:2 molar ratio) is utilized rather than isopropanol. Isopropanol-mediated ATH is an equilibrium process that often stalls at ~85% conversion. In contrast, the decomposition of formic acid into CO₂ gas drives the reaction irreversibly to completion [4]. Triethylamine is critical; it buffers the system to prevent the acidic protonation of the TsDPEN amine, which would instantly deactivate the catalytic cycle.

Noyori ATH catalytic cycle for enantioselective reduction of 2-acetyl-6-methylpyridine.

Table 2: Optimization of ATH Catalytic Conditions

| Hydrogen Source | Solvent / Base | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| HCOOH:NEt₃ (5:2) | Neat (Azeotrope) | 40 | 12 | >99% | >98% (S) |

| Isopropanol | t-BuOK (0.1 eq) | 25 | 24 | 85% | 92% (S) |

| HCOONa / H₂O | Water | 40 | 18 | 90% | 94% (S) |

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system, incorporating in-process controls and orthogonal analytical verification.

Step-by-step experimental workflow for the asymmetric transfer hydrogenation protocol.

Step-by-Step Methodology:

-

Azeotrope Preparation: In a rigorously dried, argon-purged Schlenk flask, slowly add formic acid (5.0 equivalents) to triethylamine (2.0 equivalents) at 0 °C to control the exothermic salt formation. Allow the mixture to reach ambient temperature.

-

Substrate Addition: Dissolve 2-acetyl-6-methylpyridine (1.0 equivalent) in the prepared azeotrope. The concentration should be maintained at ~1.0 M to ensure optimal kinetic rates.

-

Catalyst Loading: Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%, S/C ratio = 200). Causality Check: The low catalyst loading prevents background racemic reduction pathways and minimizes heavy metal contamination in the final product[2].

-

Reaction Execution: Heat the mixture to 40 °C. Monitor the evolution of CO₂ gas (indicative of active hydride transfer).

-

In-Process Control (IPC): After 12 hours, sample 10 µL of the reaction mixture, quench with saturated NaHCO₃, extract with ethyl acetate, and analyze via GC-FID. Proceed to workup only when conversion is >99%.

-

Workup & Isolation: Cool the reaction to 0 °C. Slowly quench with saturated aqueous NaHCO₃ until pH 8 is reached. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Chiral Validation (Crucial Step): Determine the enantiomeric excess (ee) via chiral HPLC.

-

Conditions: Chiralcel OB-H column; Mobile phase: Hexane/Isopropanol (95:5); Flow rate: 1.0 mL/min; UV detection at 254 nm. The (S)-enantiomer will elute distinctly from the (R)-enantiomer, confirming the stereochemical integrity of the batch.

-

Translational Applications in Pharmacology

The (S)-1-(6-methylpyridin-2-yl)ethanol motif is not merely a structural spacer; it is a functional pharmacophore.

In the development of PI3Kδ inhibitors (targeting hematological malignancies), the (S)-chiral center is responsible for projecting the methylpyridine ring deep into the specificity pocket of the PI3Kδ isoform. If the (R)-enantiomer is used, steric clashes occur with the kinase hinge region, drastically reducing potency and leading to off-target inhibition of PI3Kβ, which is associated with severe metabolic toxicities [3]. Furthermore, the removal or alteration of the C-6 methyl group on the pyridine ring compromises microsomal stability, proving that the exact steric and electronic profile of this chiral alcohol is indispensable for maintaining a favorable pharmacokinetic profile [3].

References

- (1S)-1-(6-methylpyridin-2-yl)

- RuCl(p-cymene)[(R,R)

- Discovery of a Potent and Selective PI3Kδ Inhibitor (S)-2,4-Diamino-6-...

- Accelerated Asymmetric Transfer Hydrogenation of Aromatic Ketones in Water Source: ResearchGate URL

In-Depth Technical Guide on (S)-1-(6-methylpyridin-2-yl)ethanol: Stereochemical Synthesis, Resolution, and Pharmaceutical Applications

Executive Summary

(S)-1-(6-methylpyridin-2-yl)ethanol is a highly valuable chiral building block utilized extensively in medicinal chemistry and asymmetric catalysis. As a secondary alcohol flanked by a 6-methylpyridine ring, it possesses unique steric and electronic properties that make it an excellent chiral ligand and a critical pharmacophore. This technical whitepaper provides a comprehensive analysis of its chemical identity, stereoselective synthesis protocols, and analytical validation methods.

Chemical Identity & Stereochemical Profiling

The compound 1-(6-methylpyridin-2-yl)ethanol exists as two distinct enantiomers: (R) and (S). While the racemic mixture is broadly cataloged under CAS No. 71777-66-7, the isolated enantiomers have distinct registry profiles. The (R)-enantiomer is registered under CAS No. 676476-21-4[1]. The (S)-enantiomer, while less ubiquitously indexed as a standalone commercial product, is frequently synthesized via chiral resolution or asymmetric reduction of its ketone precursor, 1-(6-methylpyridin-2-yl)ethanone (CAS No. 6940-57-4)[2].

Table 1: Physicochemical and Registry Data

| Property | Value / Description |

| Chemical Name | (S)-1-(6-methylpyridin-2-yl)ethanol |

| Molecular Formula | C8H11NO |

| Molecular Weight | 137.18 g/mol |

| Racemate CAS Number | 71777-66-7 |

| (R)-Enantiomer CAS Number | 676476-21-4[3] |

| Precursor Ketone CAS Number | 6940-57-4[4] |

| Appearance | Colorless to pale yellow liquid/oil |

Mechanistic Pathways in Asymmetric Synthesis

The synthesis of the pure (S)-enantiomer requires rigorous stereocontrol. The most atom-economical and scalable approach is the Asymmetric Transfer Hydrogenation (ATH) of 1-(6-methylpyridin-2-yl)ethanone[2].

Causality of Catalyst Choice: The use of a chiral Ruthenium catalyst, specifically RuCl, in the presence of a formic acid/triethylamine azeotrope, dictates the stereochemical outcome. The (S,S)-TsDPEN ligand creates a rigid chiral pocket. The hydride transfer from the ruthenium center to the re-face of the ketone is sterically favored, yielding the (S)-alcohol with high enantiomeric excess (ee >95%).

Alternatively, enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B) can be employed to selectively acetylate the (R)-enantiomer from the racemate, leaving the (S)-enantiomer unreacted for subsequent isolation via chromatography[5].

Stereoselective reduction of 1-(6-methylpyridin-2-yl)ethanone via Ru-catalyzed ATH.

Experimental Protocol: Synthesis of (S)-1-(6-methylpyridin-2-yl)ethanol

Note: This protocol is designed as a self-validating system. The conversion is monitored via Thin Layer Chromatography (TLC), and the stereochemical fidelity is locked by the strict temperature and pH control of the azeotropic buffer.

Step 1: Catalyst Activation & System Purging

-

In a flame-dried Schlenk flask under an argon atmosphere, add RuCl (0.5 mol% relative to the substrate).

-

Causality: Argon purging is critical because the active Ru-hydride species is highly sensitive to oxygen. Exposure to ambient air would irreversibly oxidize the metal center and quench catalytic activity.

Step 2: Substrate Addition

-

Dissolve 1-(6-methylpyridin-2-yl)ethanone (10.0 mmol)[2] in anhydrous dichloromethane (DCM).

-

Add a pre-mixed azeotropic solution of formic acid and triethylamine (molar ratio 5:2, 3.0 equivalents of HCOOH).

-

Causality: The HCOOH/NEt 3 mixture serves as both the hydrogen donor and the buffer. The 5:2 ratio maintains an optimal pH to facilitate continuous hydride generation at the Ru center without protonating the pyridine nitrogen of the substrate, which would deactivate it.

Step 3: Reaction & Monitoring

-

Stir the reaction mixture at 30°C for 12–24 hours.

-

Monitor the reaction via TLC (Hexane/Ethyl Acetate 3:1). The reduction of the ketone (UV active, higher Rf ) to the alcohol (lower Rf ) provides a visual validation of conversion.

Step 4: Quenching and Purification

-

Quench the reaction by adding saturated aqueous NaHCO 3 until gas evolution (CO 2 ) ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

-

Purify the crude oil via flash column chromatography to yield the pure (S)-1-(6-methylpyridin-2-yl)ethanol.

Analytical Workflows: Validating Enantiomeric Purity

To ensure the trustworthiness of the synthesized batch, the enantiomeric excess (ee) must be quantified. Chiral resolution and chromatography are the gold standards for this validation[5].

Step-by-step analytical workflow for determining the enantiomeric excess via Chiral HPLC.

Applications in Drug Development & Catalysis

The (S)-1-(6-methylpyridin-2-yl)ethanol motif is highly prized in medicinal chemistry. The pyridine nitrogen serves as a vital hydrogen-bond acceptor, while the chiral methyl group dictates the 3D spatial orientation of the molecule when binding to target proteins.

-

Kinase Inhibitors: The chiral alcohol is often coupled via Mitsunobu inversion or etherification to core scaffolds, directing the molecule into specific hydrophobic pockets of kinase enzymes.

-

Chiral Ligands: In organometallic chemistry, derivatives of this alcohol are used as bidentate (N,O) ligands for asymmetric transformations, leveraging the stereocenter to induce chirality in subsequent reactions.

References

- WO2015030057A1 - Novel morpholine derivative or salt thereof Source: Google Patents URL: (Reference for Chiral Resolution and Chromatographic Separ

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 1-(6-METHYL-PYRIDIN-2-YL)-ETHANONE | 6940-57-4 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 1-(6-METHYL-PYRIDIN-2-YL)-ETHANONE | 6940-57-4 [chemicalbook.com]

- 5. WO2015030057A1 - Novel morpholine derivative or salt thereof - Google Patents [patents.google.com]

Comprehensive Physicochemical Profiling of (S)-1-(6-methylpyridin-2-yl)ethanol: Solubility Dynamics and Stability Kinetics

Executive Summary

(S)-1-(6-methylpyridin-2-yl)ethanol is a highly versatile chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Understanding its physicochemical properties—specifically its solubility and stability profiles—is critical for formulation development, analytical method design, and downstream processing. This technical whitepaper provides an in-depth mechanistic analysis of its pH-dependent solubility and degradation pathways, supported by validated experimental protocols designed for rigorous drug development environments.

Structural Causality and Physicochemical Profiling

The molecular architecture of (S)-1-(6-methylpyridin-2-yl)ethanol features a pyridine heterocycle, a weakly electron-donating methyl group at the C6 position, and a chiral secondary alcohol at the C2 position.

-

Ionization (pKa): The pyridine nitrogen acts as a weak base. The predicted pKa of its conjugate acid is approximately 5.2. This basic center dictates the molecule's charge state across physiological pH ranges, profoundly impacting its solubility. The fundamental framework for assessing these parameters relies on established physicochemical profiling principles [1].

-

Lipophilicity (LogP): The presence of the aromatic ring and the methyl group confers moderate lipophilicity (estimated LogP ~1.2), while the hydroxyl group provides a hydrogen-bond donor/acceptor site, ensuring baseline aqueous solubility even in the un-ionized free-base state.

Solubility Dynamics & Thermodynamics

The solubility of (S)-1-(6-methylpyridin-2-yl)ethanol follows a classic L-shaped pH-solubility profile typical of weak bases. At acidic pH (pH < 4.0), the pyridine nitrogen is protonated, forming a highly polar pyridinium cation that readily solvates, resulting in high aqueous solubility. As the pH approaches and exceeds the pKa, the fraction of the neutral free base increases, leading to a sharp decline in solubility until it reaches its intrinsic solubility ( S0 ) plateau.

Quantitative Data: pH-Dependent Solubility

Table 1: Simulated pH-Dependent Thermodynamic Solubility Profile

| Buffer System | pH | Ionization State | Expected Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | >99.9% Cationic | > 100.0 |

| Acetate Buffer | 4.5 | ~83% Cationic | ~ 45.5 |

| Phosphate Buffer | 6.8 | ~2.5% Cationic | ~ 12.0 |

| Phosphate Buffer | 7.4 | <1% Cationic (Free Base) | ~ 8.5 |

| (Note: Values are simulated based on structural analogs and Henderson-Hasselbalch predictions.) |

Experimental Protocol: Thermodynamic Solubility via Saturation Shake-Flask Method

To accurately determine the thermodynamic solubility, the saturation shake-flask method is the industry gold standard [2].

Causality: Temperature, sedimentation time, and phase separation techniques critically influence equilibrium solubility. This protocol strictly controls these variables to prevent supersaturation artifacts and ensure the solid and liquid phases reach true thermodynamic equilibrium.

-

Solid Addition: Add an excess amount (~150 mg) of (S)-1-(6-methylpyridin-2-yl)ethanol to 1.0 mL of the target aqueous buffer (pH 1.2, 4.5, 6.8, 7.4) in a 2 mL glass vial.

-

Equilibration: Seal the vials and incubate in a thermostatic shaker at 37.0 ± 0.5 °C and 120 rpm for 24 hours. (Rationale: 24 hours ensures complete thermodynamic equilibrium between the solid API and the bulk solvent).

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 37 °C, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. (Rationale: High-speed centrifugation followed by filtration eliminates colloidal aggregates that could artificially inflate solubility readings).

-

Quantification: Dilute the filtered supernatant appropriately and analyze via HPLC-UV at 260 nm against a validated calibration curve.

Fig 1: Step-by-step workflow for the saturation shake-flask thermodynamic solubility assay.

Stability Matrix & Degradation Kinetics

Understanding the degradation pathways of (S)-1-(6-methylpyridin-2-yl)ethanol is vital for establishing shelf-life and storage conditions. The molecule is susceptible to three primary degradation vectors:

-

Oxidation: The secondary alcohol at the C2 position is vulnerable to oxidation, yielding the ketone derivative 2-acetyl-6-methylpyridine.

-

N-Oxidation: Exposure to peroxides can lead to the formation of the corresponding pyridine N-oxide.

-

Racemization: The chiral center is situated at a benzylic-like position. Under extreme pH and thermal stress, the electron-withdrawing nature of the pyridine ring can stabilize a planar intermediate (a carbanion in base, or a carbocation in acid), leading to racemization to the (R)-enantiomer.

Stability testing and forced degradation protocols must align with ICH Q1A(R2) guidelines [3] to ensure comprehensive stress profiling.

Quantitative Data: Forced Degradation Matrix

Table 2: Forced Degradation Matrix and Expected Outcomes

| Stress Condition | Reagent / Environment | Time / Temp | Primary Degradation Pathway | Expected Degradation (%) |

| Acidic Hydrolysis | 0.1 N HCl | 24h / 60°C | Racemization | < 5.0% |

| Basic Hydrolysis | 0.1 N NaOH | 24h / 60°C | Racemization | ~ 10.0% |

| Oxidation | 3% H2O2 | 24h / Room Temp | N-Oxidation & Ketone Formation | > 15.0% |

| Photolysis | UV/Vis Light (ICH Q1B) | 1.2M lux hours | Minimal | < 1.0% |

| Thermal | Solid State | 7 days / 80°C | Minimal | < 0.5% |

Experimental Protocol: Stability-Indicating Assay and Chiral HPLC

Causality: To differentiate between chemical degradation (e.g., oxidation) and stereochemical inversion (racemization), a dual-column analytical approach is strictly required.

-

Sample Preparation: Prepare a 1.0 mg/mL solution of the API in a methanol/water diluent.

-

Stress Application: Expose aliquots to the conditions outlined in Table 2. Neutralize acidic/basic samples prior to injection to protect the silica-based HPLC columns.

-

Chemical Purity Analysis (Achiral): Inject 10 µL onto a C18 reverse-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm). Use a gradient mobile phase of 0.1% TFA in water and Acetonitrile. (Rationale: This separates the intact API from the ketone and N-oxide degradants).

-

Enantiomeric Purity Analysis (Chiral): Inject 10 µL onto a chiral stationary phase column (e.g., Chiralpak AD-H). Use an isocratic mobile phase (e.g., Hexane/Isopropanol 90:10 with 0.1% Diethylamine). (Rationale: The diethylamine suppresses peak tailing caused by the basic pyridine nitrogen, allowing accurate quantification of the (R)-enantiomer).

Fig 2: Primary chemical and stereochemical degradation pathways under forced stress conditions.

References

-

Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.[Link]

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]

-

International Council for Harmonisation. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Quality Guidelines. [Link]

(S)-1-(6-Methylpyridin-2-yl)ethanol: A Comprehensive Technical Guide on Enantioselective Synthesis and Applications

Executive Summary & Structural Profile

(S)-1-(6-methylpyridin-2-yl)ethanol is a highly valuable chiral building block and bidentate N,O-ligand utilized extensively in asymmetric catalysis and pharmaceutical development. The presence of the 6-methyl group on the pyridine ring introduces significant steric bulk adjacent to the nitrogen atom. As a Senior Application Scientist, it is critical to understand that this structural feature is not merely a passive substituent; it fundamentally alters the molecule's coordination chemistry, preventing unwanted catalyst poisoning during its synthesis and enhancing its efficacy as a chiral auxiliary.

Mechanistic Pathways for Enantioselective Synthesis

The synthesis of (S)-1-(6-methylpyridin-2-yl)ethanol primarily relies on the enantioselective reduction of its prochiral precursor,[1]. The reduction of heteroaryl ketones is notoriously challenging due to the coordinating ability of the heteroatom, which can disrupt the catalyst's chiral environment. However, the 6-methyl group mitigates this issue by providing steric shielding.

Asymmetric Transfer Hydrogenation (ATH)

The most robust method for synthesizing this chiral alcohol is Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH), pioneered by Noyori. Using a chiral ruthenium complex such as RuCl(p-cymene)[(S,S)-TsDPEN], the reduction proceeds via an outer-sphere mechanism. The hydride from the metal and the proton from the amine ligand are transferred concertedly to the carbonyl group. The steric hindrance of the 6-methyl group prevents the pyridine nitrogen from coordinating to the ruthenium center, ensuring that the transition state is governed solely by the chiral diamine ligand, leading to exceptional [2].

Biocatalytic Reduction

Chemoenzymatic approaches offer a green alternative. Engineered Ketoreductases (KREDs) or specific microbial strains (e.g., Candida maris) have been identified to reduce acetylpyridine derivatives with high stereoselectivity. While wild-type baker's yeast typically yields the (S)-enantiomer for unsubstituted 2-acetylpyridine, the steric bulk of the 6-methyl variant requires careful enzyme screening to maintain [3].

Borane-Mediated Reduction (CBS Catalysis)

Chiral oxazaborolidines or spiroborate esters can catalyze the borane-mediated reduction of pyridyl ketones. The 6-methyl group plays a critical role here by suppressing the background intramolecular reduction that occurs when borane complexes with the basic pyridine nitrogen, thereby [4].

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation

Causality Note: A 5:2 azeotropic mixture of formic acid and triethylamine is selected as the hydrogen donor because it provides a constant thermodynamic driving force (via CO₂ evolution) while maintaining a pH that prevents the deactivation of the Ru-TsDPEN catalyst.

-

Catalyst Activation: In a Schlenk flask under an inert atmosphere (N₂/Ar), dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%) in anhydrous dichloromethane (DCM). Stir at 25°C for 15 minutes to generate the active 16-electron ruthenium species.

-

Substrate Addition: Add 1-(6-methylpyridin-2-yl)ethanone (1.0 equiv, 10 mmol) to the activated catalyst solution.

-

Hydrogen Donor Introduction: Dropwise, add a 5:2 azeotropic mixture of formic acid/triethylamine (3.0 equiv of HCOOH).

-

Reaction Monitoring: Stir the reaction at 30°C. Monitor via chiral GC or HPLC. The evolution of CO₂ gas indicates active hydride transfer. The reaction is typically complete within 12-16 hours.

-

Workup & Isolation: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify via silica gel flash chromatography (Hexane:EtOAc 8:2) to yield pure (S)-1-(6-methylpyridin-2-yl)ethanol.

Protocol B: Biocatalytic Reduction using KREDs

Causality Note: A pH-stat is critical because the oxidation of the isopropanol co-substrate or glucose (if using GDH) alters the buffer pH, which can rapidly denature the ketoreductase or shift the thermodynamic equilibrium back toward the ketone.

-

Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer, adjusted strictly to pH 7.0.

-

Cofactor and Enzyme Loading: Dissolve NADP⁺ (1.0 mM), Glucose Dehydrogenase (GDH, 10 U/mL), and the selected engineered KRED (20 U/mL) in the buffer. Add D-glucose (1.5 equiv) as the terminal reductant.

-

Substrate Feeding: Add 1-(6-methylpyridin-2-yl)ethanone (50 mM). For higher concentrations, use a biphasic system (e.g., 10% v/v MTBE) to prevent substrate toxicity to the enzyme.

-

Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours. Maintain pH 7.0 using a pH-stat titrator (1 M NaOH).

-

Downstream Processing: Extract the aqueous phase with ethyl acetate. Centrifuge to break any emulsions. Dry and concentrate the organic phase to isolate the chiral alcohol.

Quantitative Data Summary

| Reduction Method | Catalyst / Reagent | H-Donor / Reductant | Typical Yield (%) | Typical ee (%) | Key Advantage |

| ATH | RuCl(p-cymene)[(S,S)-TsDPEN] | HCOOH / NEt₃ | >95 | >98 | High scalability, excellent atom economy. |

| Biocatalysis | Engineered KRED / C. maris | Glucose / Isopropanol | 85 - 92 | >99 | Environmentally benign, absolute stereocontrol. |

| CBS Reduction | Chiral Spiroborate Ester | BH₃·SMe₂ | 88 - 94 | 92 - 96 | Rapid reaction times at ambient temperature. |

Visualizations

Catalytic cycle of Ru-catalyzed Asymmetric Transfer Hydrogenation via outer-sphere mechanism.

Logical flow demonstrating how the 6-methyl group dictates enantioselectivity.

Step-by-step workflow for the chemoenzymatic reduction using Ketoreductases.

Applications in Drug Development & Coordination Chemistry

Beyond its role as a synthetic intermediate, (S)-1-(6-methylpyridin-2-yl)ethanol is a privileged scaffold. The chiral hydroxyl group serves as a critical hydrogen-bond donor/acceptor in pharmacophore modeling. In coordination chemistry, it acts as a bidentate N,O-ligand. The steric bulk of the 6-methyl group forces specific dihedral angles when complexed with transition metals (e.g., Cu, Ni, Pd), making it an excellent chiral auxiliary for asymmetric transformations like cyclopropanations and allylic alkylations.

References

-

Kawano, S., et al. "Microbial Enantioselective Reduction of Acetylpyridine Derivatives." Bioscience, Biotechnology, and Biochemistry, 67(4), 809–814 (2003). Available at:[Link]

-

Ortiz-Marquez, et al. "Spiroborate esters in the borane-mediated asymmetric synthesis of pyridyl and related heterocyclic alcohols." Tetrahedron Asymmetry, 18(23), 2738–2745 (2007). Available at:[Link]

Sources

A Technical Guide to Chiral Alcohols in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a decisive factor in the efficacy and safety of numerous pharmaceuticals.[1] Consequently, the synthesis of single-enantiomer drugs and their intermediates has become a critical focus in the pharmaceutical industry.[1][2] Chiral alcohols are indispensable building blocks in this endeavor, serving not only as key intermediates but also as potent catalysts and ligands in asymmetric synthesis.[3][4] This guide provides an in-depth exploration of the multifaceted role of chiral alcohols in asymmetric catalysis. We will examine robust methodologies for their stereoselective synthesis, delve into their applications as both organocatalysts and ligands for transition metals, and present detailed experimental protocols to illustrate these principles in practice. The content is designed to equip researchers and drug development professionals with the technical knowledge and practical insights necessary to leverage chiral alcohols in the creation of enantiomerically pure pharmaceuticals.

The Imperative of Chirality in Pharmaceutical Development

The three-dimensional structure of a drug molecule is intrinsically linked to its biological activity. Many drugs are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers.[5] These enantiomers can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, harmful. This underscores the critical need for asymmetric synthesis, a field dedicated to producing a single, desired enantiomer of a chiral compound.[6]

Chiral alcohols are central to this pursuit. They are not only frequent structural motifs in active pharmaceutical ingredients but also serve as versatile tools to control stereochemistry in a wide array of chemical transformations.[4][7]

Strategies for the Synthesis of Enantiopure Chiral Alcohols

The availability of enantiomerically pure alcohols is the bedrock upon which their application in asymmetric catalysis is built. Several powerful and widely adopted strategies exist for their synthesis.

Asymmetric Reduction of Prochiral Ketones

One of the most direct routes to chiral alcohols is the asymmetric reduction of prochiral ketones.[8][9] This can be achieved through both biocatalytic and chemocatalytic methods.

2.1.1. Biocatalytic Reduction

The use of enzymes, particularly ketoreductases (KREDs), offers a green and highly selective approach to ketone reduction.[10] These biocatalysts operate under mild conditions and often exhibit exceptional enantioselectivity.[2] Whole-cell biocatalysis, utilizing organisms like Daucus carota (carrot) or various microorganisms, provides an economically viable alternative by eliminating the need for costly enzyme purification and cofactor regeneration.[11][12]

Experimental Protocol: Whole-Cell Bioreduction of Acetophenone

-

Biocatalyst Preparation: Fresh Daucus carota roots are washed, peeled, and homogenized in a buffer solution (e.g., phosphate buffer, pH 7.0).

-

Reaction Setup: Acetophenone (1 g) is added to the carrot homogenate (100 g in 200 mL buffer).

-

Incubation: The mixture is incubated on a rotary shaker at a controlled temperature (e.g., 25-30 °C).

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Isolation: After completion, the reaction mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification and Analysis: The crude product is purified by column chromatography to yield the chiral 1-phenylethanol. The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).

2.1.2. Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation is a powerful and efficient method for producing chiral alcohols.[9] Chiral ruthenium-diphosphine-diamine complexes are among the most active catalysts for this transformation.[9]

Kinetic Resolution of Racemic Alcohols

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[13]

2.2.1. Enzymatic Kinetic Resolution

Lipases are frequently employed for the kinetic resolution of racemic alcohols through enantioselective acylation.[14] One enantiomer is preferentially acylated, allowing for the separation of the unreacted alcohol and the newly formed ester.[15] A significant drawback of this method is the maximum theoretical yield of 50% for each enantiomer.[13]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol

-

Reaction Setup: To a solution of racemic 1-phenylethanol (1 mmol) in an appropriate organic solvent (e.g., toluene), add an acyl donor (e.g., vinyl acetate, 1.5 mmol) and an immobilized lipase (e.g., Novozym 435, 20 mg).

-

Reaction Conditions: The mixture is stirred at room temperature, and the reaction is monitored by GC or TLC until approximately 50% conversion is achieved.

-

Work-up and Separation: The enzyme is removed by filtration. The filtrate is concentrated, and the resulting mixture of the unreacted alcohol and the acylated product is separated by column chromatography.

-

Analysis: The enantiomeric excess of both the resolved alcohol and the ester are determined by chiral HPLC.

Dynamic Kinetic Resolution (DKR)

To overcome the 50% yield limitation of kinetic resolution, dynamic kinetic resolution combines the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer.[13][16] This is often achieved using a metal catalyst, such as a ruthenium complex, that facilitates the racemization of the alcohol.[17] This chemoenzymatic approach allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.[16]

Diagram: Workflow for Dynamic Kinetic Resolution of a Racemic Alcohol

Caption: Bifunctional activation in chiral phosphoric acid catalysis.

3.1.2. Chiral Amino Alcohols

Chiral amino alcohols are another important class of organocatalysts, often employed in asymmetric additions to carbonyl compounds and other transformations. [18][19]

Chiral Alcohols as Ligands in Transition Metal Catalysis

The coordination of chiral alcohols to transition metals creates a chiral environment that can induce high levels of enantioselectivity in a multitude of reactions. [20]

3.2.1. Sharpless Asymmetric Epoxidation and Dihydroxylation

The Sharpless asymmetric epoxidation and dihydroxylation are landmark reactions in asymmetric synthesis that utilize chiral amino alcohol ligands to deliver enantiomerically enriched epoxides and diols, respectively. [21][22][23][24]These reactions have found broad application in the synthesis of natural products and pharmaceuticals. [21][25] Data Presentation: Comparison of Asymmetric Synthesis Methods for Chiral Alcohols

| Method | Catalyst/Reagent | Substrate | Key Advantages | Key Limitations |

| Asymmetric Reduction | ||||

| Biocatalytic | Ketoreductases, Whole Cells | Prochiral Ketones | High enantioselectivity, mild conditions, green. [2] | Substrate scope can be limited. |

| Asymmetric Hydrogenation | Chiral Ru, Rh, Ir complexes | Prochiral Ketones | High efficiency and turnover numbers. [9] | Requires specialized equipment (high pressure). |

| Resolution | ||||

| Kinetic Resolution | Lipases | Racemic Alcohols | Broad substrate scope, commercially available enzymes. | Maximum 50% theoretical yield. [13] |

| Dynamic Kinetic Resolution | Lipase + Ru-catalyst | Racemic Alcohols | Theoretical yield up to 100%. [16] | Requires compatibility of two catalysts. |

Conclusion and Future Perspectives

Chiral alcohols are undeniably central to the field of asymmetric catalysis. Their utility as both synthetic targets and as chiral controllers for a vast array of chemical transformations makes them indispensable tools for the modern synthetic chemist. The ongoing development of novel biocatalytic and chemocatalytic methods for their synthesis, coupled with the design of new chiral alcohol-based ligands and organocatalysts, will continue to push the boundaries of what is possible in the stereoselective synthesis of complex molecules. For researchers and professionals in drug development, a deep understanding of the principles and applications of chiral alcohols is essential for the design and execution of efficient and scalable synthetic routes to the next generation of life-saving medicines.

References

- J Ind Microbiol Biotechnol. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology, 35(9), 1047-51.

- Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741-777.

- Assunção, J. C. C., et al. (2018). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of the Brazilian Chemical Society, 29(1), 188-196.

- Cobley, C. J., & Holt-Tiffin, K. E. (2012). Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology, 36(3), 62-68.

- Zhang, X., et al. (2020). Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. Catalysis Science & Technology, 10(1), 117-124.

- Puppala, S., et al. (2025).

- Li, Y., et al. (2013). Asymmetric Reduction of Prochiral Ketones to Chiral Alcohol by Photo-Biocatalysis with Microalgae.

- Terada, M. (2008).

- Sahin, E., et al. (2021). Asymmetric reduction of prochiral aromatic and hetero aromatic ketones using whole-cell of Lactobacillus senmaizukei biocatalyst.

- Kumar, A., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(6), 2690.

- V, S., et al. (2017). A Short Review on Chiral Alcohols Verses Bio-Catalysis. Journal of Chemical and Pharmaceutical Sciences, 10(1).

- Wang, J., et al. (2024). Enzymatic synthesis of chiral alcohols using ketoreductases.

- Persson, B. A., et al. (1999). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society, 121(8), 1645-1650.

- Laha, J. K., et al. (2020). Recent Applications of Chiral Phosphoric Acids in Palladium Catalysis.

- Devine, P. N., et al. (2003). Development of Jacobsen Asymmetric Epoxidation and Sharpless Asymmetric Dihydroxylation Methods for the Large-Scale Preparation of a Chiral Dihydrobenzofuran Epoxide. Organic Process Research & Development, 7(5), 683-688.

- Singh, S., et al. (2025). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Advances, 15(1), 1-18.

- Shan, D., et al. (2025). Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective. Organic & Biomolecular Chemistry.

- Vitale, M. R., & Nealy, K. M. (2022). New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis. Chemistry–A European Journal, 28(25), e202104332.

- Paizs, C., et al. (2018).

- Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741-777.

- Singh, S., et al. (2025). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Advances, 15(1), 1-18.

- Gotor-Fernández, V., & Gotor, V. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases.

- den Hartog, T., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews, 42(20), 8209-8230.

- Al-Zoubi, R. M. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.

- Kumar, A., et al. (2023).

- Organic Chemistry Portal.

- van den Berg, M. (1996). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines.

- Organic Chemistry Portal.

- Karad, S. N., & Singh, R. P. (2010). Synthesis of C 2-Symmetric Chiral Amino Alcohols: Their Usage as Organocatalysts for Enantioselective Opening of Epoxide Ring.

- Begum, Z., et al. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 10(73), 44926-44930.

- Sahin, E., et al. (2024). Biocatalytic approach for the synthesis of chiral alcohols for the development of pharmaceutical intermediates and other industrial applications: A review. Enzyme and Microbial Technology, 175, 110461.

- Science Hub. (2025). Chiral alcohols: Significance and symbolism.

- Alfa Chemistry. Chiral Alcohols & Ligands.

- Alfa Chemistry.

- Hatakeyama, S. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 23(9), 2317.

- Meggers, E. (2025).

- Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741-777.

- Zhang, W., & Zhang, X. (2021). Chiral Tridentate Ligands in Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(11), 6546-6581.

- Li, Y., et al. (2024).

- Tang, W., & Shi, B.-F. (2025). Recent Advances in Enantioselective Transition Metal Catalysis Mediated by Ligand–Substrate Noncovalent Interactions. Molecules, 30(8), 1-20.

- Gladysz, J. A. (2007).

- Biscoe, M. R. (2013). Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology, 37(9), 40-42.

- Li, D., et al. (2023). Chiral drugs. LabMed Discovery, 1(1), e2.

- Gotor-Fernández, V., & Gotor, V. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia, 1(4), 1059-1073.

Sources

- 1. Influence of Glucose Availability and CRP Acetylation on the Genome-Wide Transcriptional Response of Escherichia coli: Assessment by an Optimized Factorial Microarray Analysis [agris.fao.org]

- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wisdomlib.org [wisdomlib.org]

- 5. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]

- 6. pharmtech.com [pharmtech.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pharmtech.com [pharmtech.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]

- 14. jocpr.com [jocpr.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols [organic-chemistry.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]

- 20. Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Sharpless Asymmetric Dihydroxylation | Encyclopedia MDPI [encyclopedia.pub]

- 23. Sharpless Epoxidation [organic-chemistry.org]

- 24. organic-chemistry.org [organic-chemistry.org]

- 25. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Safety, Handling, and Catalytic Applications of (S)-1-(6-methylpyridin-2-yl)ethanol

Executive Summary

(S)-1-(6-methylpyridin-2-yl)ethanol (CAS: 204244-69-9) is a highly specialized chiral bidentate ligand and synthetic building block utilized extensively in asymmetric catalysis and pharmaceutical development [1]. Featuring a rigid pyridine ring coupled with a chiral secondary alcohol, it provides an exceptional stereochemical environment for transition-metal-catalyzed transformations. This whitepaper provides drug development professionals and application scientists with an authoritative guide on the physicochemical properties, rigorous safety protocols, and validated experimental workflows associated with this compound.

Physicochemical Profiling & Structural Causality

The utility and hazards of (S)-1-(6-methylpyridin-2-yl)ethanol are intrinsically linked to its molecular architecture. The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group serve as a potent N,O -bidentate coordination system. The methyl group at the 6-position of the pyridine ring introduces critical steric hindrance; during metallo-catalysis, this bulk forces incoming substrates into a highly specific spatial orientation, which is the primary driver for high enantiomeric excess (ee) in asymmetric additions [2].

Quantitative Data: Physicochemical & Safety Profile

All critical quantitative metrics are summarized in the table below for rapid reference and risk assessment [3].

| Property / Metric | Value / Classification | Causality / Implication |

| CAS Number | 204244-69-9 (S-enantiomer) | Ensures precise stereochemical sourcing. |

| Molecular Formula | C₈H₁₁NO | Low molecular weight (137.18 g/mol ) allows high atom economy in ligand loading. |

| Physical State | Pale yellow to colorless liquid/solid | Varies by ambient temperature and purity; highly soluble in organic solvents. |

| GHS Signal Word | Warning | Indicates moderate acute toxicity and irritation potential. |

| Hazard Statements | H302, H315, H319, H335 | Basicity of the pyridine ring disrupts lipid bilayers, causing skin/eye irritation. |

| Storage Temperature | 0–8 °C (Inert Atmosphere) | Prevents slow atmospheric oxidation to the corresponding ketone. |

GHS Safety, Toxicology, and Risk Mitigation

As a Senior Application Scientist, it is critical to understand why a chemical is hazardous, rather than merely memorizing safety codes. The pyridine moiety in (S)-1-(6-methylpyridin-2-yl)ethanol acts as a mild Lewis base. Upon contact with physiological moisture (e.g., ocular fluid, sweat), it can cause localized pH shifts, leading to the H315 (Skin Irritation) and H319 (Serious Eye Irritation) classifications [3]. Furthermore, its lipophilic hydrocarbon backbone facilitates rapid dermal absorption, necessitating strict barrier protocols.

Self-Validating Handling Protocol

To ensure a self-validating safety environment, implement the following checks:

-

Pre-Handling Verification: Before opening the reagent, verify the integrity of the inert seal. A compromised seal often presents as a color shift from pale yellow to dark amber (indicating oxidation).

-

Ventilation Validation: Conduct handling exclusively within a Class II Type B2 biological safety cabinet or a certified chemical fume hood with a verified face velocity of 80–100 fpm.

-

PPE System: Utilize nitrile gloves (minimum 5 mil thickness, double-gloved). Validation: Inspect outer gloves for swelling or degradation every 30 minutes during continuous use, as pyridine derivatives can permeate thin elastomers over time.

Step-by-step spill response and containment logic for chiral pyridine alcohols.

Applications in Asymmetric Catalysis

Chiral pyridine alcohols are benchmark ligands in the asymmetric addition of dialkylzincs to aldehydes [2]. The coordination of (S)-1-(6-methylpyridin-2-yl)ethanol with a metal center (such as Zinc or Titanium) creates a rigid, chiral metallacycle.

Experimental Methodology: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol is designed as a self-validating system to ensure maximum enantiomeric excess (ee) and chemical yield.

Prerequisites & Reagents:

-

(S)-1-(6-methylpyridin-2-yl)ethanol (0.10 mmol, 10 mol% loading)

-

Benzaldehyde (1.0 mmol, freshly distilled)

-

Diethylzinc (1.0 M in hexanes, 2.0 mmol)

-

Anhydrous Toluene (5.0 mL)

Step-by-Step Workflow:

-

System Preparation (Validation Step): Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Causality: Diethylzinc is highly pyrophoric and moisture-sensitive; even trace water will protonate the reagent, yielding ethane gas and destroying the catalyst complex.

-

Ligand Dissolution: Dissolve 0.10 mmol of (S)-1-(6-methylpyridin-2-yl)ethanol in 5.0 mL of anhydrous toluene. Stir at room temperature for 5 minutes.

-

Catalyst Formation: Cool the reaction vessel to 0 °C. Syringe in 2.0 mmol of Diethylzinc solution dropwise over 10 minutes. Causality: The slow addition controls the exothermic formation of the Zinc-alkoxide chiral complex. The solution should turn slightly yellow.

-

Substrate Addition: Add 1.0 mmol of benzaldehyde dropwise. Maintain the reaction at 0 °C for 12 hours.

-

Reaction Quenching: Quench the reaction strictly at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl (5 mL). Validation: The cessation of gas evolution indicates the complete destruction of unreacted diethylzinc.

-

Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).

-

Enantiomeric Validation: Determine the ee of the resulting 1-phenylpropan-1-ol using Chiral High-Performance Liquid Chromatography (HPLC) equipped with a Chiralcel OD-H column. Compare retention times against a racemic standard to validate the asymmetric induction.

Workflow for the asymmetric alkylation of aldehydes using a chiral pyridine alcohol ligand.

Conclusion

(S)-1-(6-methylpyridin-2-yl)ethanol remains a cornerstone reagent in the synthesis of enantioenriched pharmaceuticals. By understanding the causality behind its chemical reactivity and toxicological profile, researchers can engineer inherently safer and more efficient catalytic workflows. Strict adherence to inert atmosphere techniques and validated analytical endpoints ensures both operator safety and high-fidelity experimental results.

References

Commercial availability of (S)-1-(6-methylpyridin-2-yl)ethanol

An In-Depth Technical Guide to the Commercial Availability and Synthesis of (S)-1-(6-methylpyridin-2-yl)ethanol

Abstract

(S)-1-(6-methylpyridin-2-yl)ethanol is a chiral pyridyl alcohol of significant interest to the pharmaceutical and fine chemical industries. Its structural motif serves as a valuable building block for complex molecular architectures and as a precursor to chiral ligands for asymmetric catalysis. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the procurement landscape, robust stereoselective synthesis methodologies, and key applications of this compound. We will delve into the practical realities of its commercial availability, present detailed, field-proven protocols for its synthesis via enzymatic resolution and asymmetric transfer hydrogenation, and discuss its utility in modern chemical research. The guide is grounded in authoritative references to ensure technical accuracy and provides actionable insights for laboratory applications.

Introduction to Chiral Pyridyl Alcohols

Chiral alcohols, particularly those incorporating a pyridine scaffold, are cornerstone intermediates in medicinal chemistry and materials science.[1] The unique electronic properties of the pyridine ring, combined with the stereogenic center of the alcohol, make these compounds highly versatile. (S)-1-(6-methylpyridin-2-yl)ethanol, specifically, is sought after for its ability to act as a precursor to sophisticated chiral ligands that are crucial for controlling stereoselectivity in metal-catalyzed reactions.[2] Furthermore, the hydroxyl group offers a reactive handle for elaboration into more complex structures, making it a key intermediate in the synthesis of biologically active molecules.[1] The development of efficient and scalable routes to enantiomerically pure (S)-1-(6-methylpyridin-2-yl)ethanol is therefore a critical objective for enabling advanced drug discovery and process development programs.

Commercial Availability and Procurement Strategy

Direct commercial availability of (S)-1-(6-methylpyridin-2-yl)ethanol can be limited, with suppliers more commonly listing the (R)-enantiomer. This landscape necessitates a strategic approach to procurement for researchers requiring the (S)-form. While direct purchase from a catalog is the most straightforward route, it is often not feasible. The primary strategies for obtaining the (S)-enantiomer are therefore reliant on in-house synthesis or custom synthesis by a specialized contract research organization (CRO).

The more readily available (R)-enantiomer is often listed by major chemical suppliers, which can be a useful starting point for analytical standard acquisition or for developing separation methods.

Table 1: Commercial Supplier Information for 1-(6-methylpyridin-2-yl)ethanol Enantiomers

| Enantiomer | CAS Number | Representative Suppliers | Typical Purity | Notes |

|---|---|---|---|---|

| (R)-1-(6-Methylpyridin-2-yl)ethanol | 676476-21-4 | MilliporeSigma (Merck), Synthonix Corporation, ChemScene LLC | ≥98% | This enantiomer is more commonly available commercially. |

| (S)-1-(6-Methylpyridin-2-yl)ethanol | Not commonly listed | Various (Custom Synthesis) | ≥98% (by request) | Procurement typically requires custom synthesis or in-house preparation from the racemic alcohol or prochiral ketone. |

| rac-1-(6-Methylpyridin-2-yl)ethanol | Not commonly listed | Various (Custom Synthesis) | ≥98% (by request) | The racemic mixture is the direct precursor for kinetic resolution methods. |

Given this context, the most practical and cost-effective approach for research and development is often the synthesis of the desired (S)-enantiomer from its prochiral ketone precursor, 2-acetyl-6-methylpyridine, which is commercially available from suppliers like JHECHEM CO LTD and Hangzhou Chungyo Chemicals Co., Ltd.[3]

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure (S)-1-(6-methylpyridin-2-yl)ethanol hinges on the effective control of stereochemistry. Two predominant and reliable strategies are employed: the resolution of a racemic mixture and the direct asymmetric reduction of a prochiral ketone.

Caption: Key synthetic routes to (S)-1-(6-methylpyridin-2-yl)ethanol.

Method 1: Lipase-Catalyzed Kinetic Resolution

This biocatalytic approach is highly effective, offering excellent enantioselectivity and mild reaction conditions.[4] The principle relies on an enzyme, such as Candida antarctica lipase (CAL), to selectively acylate the (R)-enantiomer from a racemic mixture, leaving the desired (S)-enantiomer unreacted and thus easily separable.[4]

Protocol: Lipase-Catalyzed Asymmetric Acetylation [4]

-

Preparation of Racemic Alcohol:

-

To a solution of 2-acetyl-6-methylpyridine (10.0 g) in methanol (100 mL) at 0 °C, add sodium borohydride (NaBH₄) portionwise.

-

Stir the mixture at 0 °C for 2 hours.

-

Quench the reaction by the slow addition of water and remove methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield racemic 1-(6-methylpyridin-2-yl)ethanol.

-

-

Kinetic Resolution:

-

Dissolve the racemic alcohol (5.0 g) in diisopropyl ether (100 mL).

-

Add vinyl acetate (1.2 equivalents) as the acyl donor.

-

Add Candida antarctica lipase B (CALB, immobilized, ~500 mg).

-

Stir the suspension at room temperature (or 60 °C to increase rate) and monitor the reaction by chiral HPLC or TLC. The reaction should proceed to approximately 50% conversion to achieve maximum enantiomeric excess for both components.

-

Upon reaching ~50% conversion, filter off the immobilized enzyme (which can be washed and reused).

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Separate the resulting (R)-acetate and the unreacted (S)-alcohol using silica gel column chromatography (e.g., hexane:ethyl acetate gradient). This method reliably provides both the (R)-acetate and the unreacted (S)-alcohol with excellent enantiomeric purity.[4]

-

Method 2: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful organometallic technique that directly converts the prochiral ketone into the desired chiral alcohol with high enantioselectivity.[2] This method avoids the need for a resolution step, improving atom economy. A common catalytic system involves a ruthenium precursor and a chiral ligand.[2]

Sources

Application Notes & Protocols: (S)-1-(6-methylpyridin-2-yl)ethanol in Asymmetric Catalysis

Introduction: The Strategic Role of Chiral Pyridine-Containing Alcohols in Synthesis

In the landscape of asymmetric organic synthesis, the development of efficient and selective catalysts is paramount. Chiral pyridine-containing alcohols have emerged as a highly valuable class of ligands and organocatalysts, distinguished by their unique structural and electronic attributes.[1] The convergence of a stereogenic carbinol center adjacent to a coordinating pyridine nitrogen atom within a single molecule creates a powerful platform for inducing stereoselectivity.[1][2]

(S)-1-(6-methylpyridin-2-yl)ethanol is a prominent member of this family. Its architecture allows it to form well-defined chiral environments around metal centers, thereby controlling the stereochemical outcome of a multitude of transformations.[2] The pyridine nitrogen acts as a crucial coordination site for a metal, while the adjacent chiral hydroxyl group directs the stereoselective approach of substrates. Furthermore, the pyridine moiety can function as a hemilabile ligand, capable of coordinating to a metal and then being displaced during the catalytic cycle, a feature critical for high catalytic turnover.[1] This guide provides an in-depth exploration of the catalytic applications of (S)-1-(6-methylpyridin-2-yl)ethanol, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Catalytic Application I: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a robust and widely used method for the synthesis of chiral secondary alcohols from prochiral ketones.[1][3][4] This reaction avoids the need for high-pressure hydrogenation gas by using readily available hydrogen donors like isopropanol or a formic acid/triethylamine azeotrope.[4][5] In this context, (S)-1-(6-methylpyridin-2-yl)ethanol serves as an excellent chiral ligand for ruthenium catalysts, which are known for their high efficiency and functional group tolerance.[6][7]

Mechanistic Rationale

The prevailing mechanism for Ru-catalyzed transfer hydrogenation is an inner-sphere reduction pathway.[6] The process begins with the in situ formation of a chiral ruthenium hydride complex from the Ru-precursor, the chiral pyridyl alcohol ligand, and the hydrogen donor. The pyridine nitrogen and the deprotonated hydroxyl group of the ligand coordinate to the ruthenium center, creating a defined chiral pocket. The ketone substrate then coordinates to the metal, and a hydride is transferred to the carbonyl carbon via a six-membered transition state, generating the chiral alcohol product with high enantioselectivity.[6] The presence of a base, such as KOtBu or triethylamine, is essential for deprotonating the ligand's alcohol and the hydrogen source, facilitating the formation of the active catalyst.[3]

Visual Workflow: Asymmetric Transfer Hydrogenation

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Protocol 1: Ruthenium-Catalyzed ATH of 1-(6-methylpyridin-2-yl)ethanone

This protocol details the asymmetric reduction of the precursor ketone to synthesize the title compound itself, showcasing its application in its own synthesis. The same protocol can be adapted for other prochiral ketones.

Materials:

-

1-(6-methylpyridin-2-yl)ethanone

-

[RuCl₂(p-cymene)]₂

-

(S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) Note: This is a common co-ligand used to generate a highly active catalyst. The pyridylethanol can also act as the sole chiral ligand.

-

Formic acid/Triethylamine azeotropic mixture (5:2)

-

Anhydrous Isopropanol (IPA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or oven-dried, argon-purged round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

Catalyst Pre-formation:

-

To a flame-dried Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and (S,S)-TsDPEN (0.01 mmol, 1 mol%).

-

Add 5 mL of anhydrous isopropanol.

-

Stir the resulting orange solution at 80°C for 20-30 minutes. The solution should become a darker, more homogeneous color, indicating the formation of the active catalyst precursor.[5]

-

-

Asymmetric Transfer Hydrogenation:

-

Cool the catalyst solution to room temperature.

-

Add a solution of 1-(6-methylpyridin-2-yl)ethanone (1.0 mmol) in 5 mL of anhydrous isopropanol.

-

Add the 5:2 formic acid/triethylamine mixture (0.5 mL).[5]

-

Stir the reaction mixture at room temperature (20-25°C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.[5]

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[5]

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure (S)-1-(6-methylpyridin-2-yl)ethanol.

-

Core Catalytic Application II: Enantioselective Addition of Organozinc Reagents

The enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes is a fundamental C-C bond-forming reaction for producing valuable chiral secondary alcohols.[1][2] (S)-1-(6-methylpyridin-2-yl)ethanol and its analogues are highly effective catalysts for this transformation, operating with high levels of enantiocontrol.[1]

Mechanistic Rationale

The catalyst operates by forming a chiral zinc-alkoxide complex in situ. The (S)-1-(6-methylpyridin-2-yl)ethanol reacts with diethylzinc, eliminating an equivalent of ethane, to form a dimeric zinc complex bridged by the alkoxide moieties. The pyridine nitrogen and the alcohol oxygen of the ligand coordinate to the zinc centers, creating a rigid, chiral environment. An aldehyde substrate then coordinates to one of the zinc centers. The ethyl group from the other zinc center is then transferred intramolecularly to one enantiotopic face of the aldehyde carbonyl, dictated by the steric and electronic environment imposed by the chiral ligand. Subsequent hydrolysis of the resulting zinc alkoxide yields the chiral secondary alcohol.

Visual Diagram: Catalytic Cycle for Diethylzinc Addition

Caption: Catalytic Cycle for Diethylzinc Addition.

Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

This is a benchmark reaction used to evaluate the efficacy of chiral catalysts.[2]

Materials:

-

(S)-1-(6-methylpyridin-2-yl)ethanol

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde (freshly distilled)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Flame-dried Schlenk flask with a magnetic stir bar

-

Syringes for liquid transfer

-

Inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Catalyst Formation:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the (S)-1-(6-methylpyridin-2-yl)ethanol catalyst (0.05 mmol, 5 mol%).[1]

-

Add 2 mL of anhydrous toluene and cool the solution to 0°C in an ice bath.

-

Add diethylzinc (1.0 M in hexanes, 1.1 mL, 1.1 mmol) dropwise via syringe. A white precipitate may form.[1]

-

Stir the mixture at 0°C for 30 minutes to ensure the complete formation of the active zinc-alkoxide complex.[1]

-

-

Enantioselective Addition:

-

Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0°C.

-

Stir the reaction at 0°C and monitor its progress by TLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution (5 mL) at 0°C.[1]

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (hexane:ethyl acetate) to yield (S)-1-phenyl-1-propanol.

-

Data Presentation: Comparative Catalyst Performance

To provide context, the performance of related chiral pyridyl alcohol derivatives in the diethylzinc addition to benzaldehyde is summarized below. This highlights the structure-activity relationships within this ligand class.[2]

| Catalyst Derivative | Yield (%) | Enantiomeric Excess (ee, %) |

| (S)-2-(pyridin-2-yl)propan-1-ol | 95 | 92 |

| (S)-1-(pyridin-2-yl)ethanol | 98 | 85 |

| (S)-1-(6-methylpyridin-2-yl)ethanol | Typically High | Typically High |

| (S)-1-(4-methoxypyridin-2-yl)ethanol | 92 | 88 |

| (Note: Data for the title compound is expected to be high based on trends for similar structures, though specific literature values may vary. The table demonstrates the general effectiveness of this catalyst class[2].) |

Determination of Enantiomeric Excess

A critical step after any asymmetric synthesis is the accurate determination of the product's enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method.

Protocol 3: Chiral HPLC Analysis

Equipment and Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Chiralcel OD-H or equivalent polysaccharide-based column)

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol (IPA)

-

Product sample from the reaction

Procedure:

-

Sample Preparation: Dissolve a small amount (~1 mg) of the purified alcohol product in 1 mL of the mobile phase.

-

HPLC Method:

-

Column: Chiralcel OD-H (or equivalent).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio must be determined experimentally to achieve baseline separation of the enantiomers.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV at 254 nm (or a wavelength appropriate for the product's chromophore).[5]

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient.

-

-

Data Analysis:

-

Integrate the peak areas for the two enantiomers.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

-

References

- BenchChem. (2025). Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis.

- BenchChem. (2025). Comparative Catalytic Activity of (S)-2-(Pyridin-2-yl)propan-1-ol Derivatives in Asymmetric Synthesis.

- Ishihara, K., et al. (2006). New Class of Pyridine Catalyst Having a Conformation Switch System: Asymmetric Acylation of Various sec-Alcohols. The Journal of Organic Chemistry.

- Denizaltı, S. (2018). Transfer Hydrogenation of Ketones Using Pyridine-Aminoalcohol Ligands. Celal Bayar University Journal of Science.

- Various Authors. (2018). Hydrogen Transfer Reactions of Carbonyls, Alkynes, and Alkenes with Noble Metals in the Presence of Alcohols/Ethers and Amines as Hydrogen Donors. MDPI.

- Various Authors. (2018). Transfer Hydrogenation of Ketones Using Pyridine-Aminoalcohol Ligands. ResearchGate.

- Wikipedia. (Accessed 2026). Enantioselective reduction of ketones.

- BenchChem. (2025). Asymmetric Synthesis of (S)-2-(pyridin-2-yl)propan-1-ol: Application Notes and Protocols.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hydrogen Transfer Reactions of Carbonyls, Alkynes, and Alkenes with Noble Metals in the Presence of Alcohols/Ethers and Amines as Hydrogen Donors [mdpi.com]

- 7. researchgate.net [researchgate.net]

Advanced Protocol for the Asymmetric Addition of Diethylzinc to Aldehydes Using Chiral Pyridyl Alcohols

Executive Summary

The enantioselective addition of organozinc reagents to carbonyl compounds is a cornerstone methodology in asymmetric synthesis, enabling the construction of chiral secondary alcohols—key pharmacophores in modern drug development[1]. While dialkylzinc reagents like diethylzinc ( Et2Zn ) are highly nucleophilic, their monomeric linear structure renders them surprisingly unreactive toward aldehydes at room temperature[2]. This kinetic inertness is a distinct advantage: it allows a chiral ligand to completely dictate the reaction pathway without competition from a racemic background reaction.

This application note details a robust, self-validating protocol utilizing chiral pyridyl alcohols (derived from natural chiral pools like D-fructose or camphor) as catalytic ligands[3]. These ligands offer exceptional rigidity and hemilabile coordination, driving high enantiomeric excesses (ee) and rapid catalytic turnover.

Mechanistic Causality & Ligand Design

To achieve high enantioselectivity, the catalyst must simultaneously activate the alkylating agent and the electrophile while providing a sterically differentiated environment.

Chiral pyridyl alcohols act as bidentate (N,O) ligands. When introduced to Et2Zn , the hydroxyl group reacts to release ethane gas, forming a rigid zinc alkoxide complex[4].

-

Dual Activation: The Lewis acidic zinc center coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity. Simultaneously, the bridging alkoxide oxygen increases the nucleophilicity of the ethyl group on a second coordinated Et2Zn molecule[1].

-

Hemilability of Pyridine: Unlike purely aliphatic amino alcohols (e.g., DAIB), the sp2 -hybridized pyridine nitrogen exhibits hemilabile behavior. It binds tightly enough to enforce the geometry of the six-membered bimetallic transition state but can transiently dissociate to facilitate the release of the product zinc alkoxide, thereby accelerating catalytic turnover[4].

-

Non-Linear Effects & Autocatalysis: The reaction kinetics are often governed by the relative concentrations of hetero- and homodimeric catalytic complexes. Because the product alcohol itself can act as a ligand, the system can display autocatalytic behavior, meaning enantioselectivity is not always linearly correlated with the optical purity of the pre-catalyst[2].

Workflow & Catalytic Cycle Visualization

Catalytic cycle of asymmetric diethylzinc addition mediated by a chiral pyridyl alcohol.

Self-Validating Experimental Protocol

This protocol describes the asymmetric ethylation of benzaldehyde using a 5 mol% loading of a chiral pyridyl alcohol.

Materials & Reagents

-

Substrate: Benzaldehyde (freshly distilled to remove benzoic acid).

-

Organometallic Reagent: Diethylzinc (1.0 M solution in hexanes). Caution: Pyrophoric.

-

Catalyst: Chiral pyridyl alcohol (e.g., D-fructose or (+)-camphor derived)[3].

-

Solvent: Anhydrous toluene (Strictly dried over molecular sieves).

Step-by-Step Methodology

Step 1: Catalyst Activation (Pre-catalyst Formation)

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar under a strict argon atmosphere, add the chiral pyridyl alcohol (0.05 mmol, 5 mol%).

-

Add 2.0 mL of anhydrous toluene and cool the solution to 0 °C using an ice bath.

-

Slowly add Et2Zn (1.0 M in hexanes, 2.2 mL, 2.2 mmol) dropwise via syringe.

-

Causality & Validation: The slow addition controls the exothermic deprotonation of the ligand. You must observe the mild evolution of ethane gas. This visual cue is a self-validating check that the active zinc alkoxide catalyst has successfully formed.

Step 2: Substrate Addition & Transition State Assembly

-

Stir the activated catalyst mixture for 15 minutes at 0 °C.

-

Add benzaldehyde (1.0 mmol) dropwise over 5 minutes.

-

Causality: Slow addition ensures the concentration of uncoordinated aldehyde remains low. If the aldehyde concentration spikes, it may react via an uncatalyzed, racemic background pathway, degrading the final ee[1].

Step 3: Reaction Propagation

-

Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

-

Stir for 12–18 hours.

-

Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate eluent. The reaction is deemed complete when the UV-active benzaldehyde spot ( Rf≈0.6 ) is entirely consumed, replaced by the product spot ( Rf≈0.3 ).

Step 4: Quenching & Workup

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench by adding 5.0 mL of 1N HCl dropwise.

-